(Z)-3-Hydroxydemethylbromhexine is a significant metabolite of bromhexine, a mucolytic agent widely used to relieve cough and mucus congestion in respiratory conditions. Bromhexine itself is derived from the plant Adhatoda vasica and has been on the market since 1963. The compound (Z)-3-hydroxydemethylbromhexine plays a crucial role in understanding the pharmacological effects and metabolic pathways of bromhexine, particularly in its therapeutic applications against respiratory diseases and potential antiviral effects.
The primary source of (Z)-3-hydroxydemethylbromhexine is the metabolic conversion of bromhexine, which occurs in the human body through various enzymatic processes. Notably, studies have shown that cytochrome P450 enzymes, particularly CYP3A4, are involved in the metabolism of bromhexine, leading to the formation of its hydroxylated metabolites, including (Z)-3-hydroxydemethylbromhexine .
(Z)-3-Hydroxydemethylbromhexine belongs to the class of organic compounds known as phenylmethylamines. It is categorized under secondary amines and is structurally related to bromhexine, sharing similar functional groups but differing in their hydroxylation state. This classification is essential for understanding its chemical behavior and interactions within biological systems .
The synthesis of (Z)-3-hydroxydemethylbromhexine primarily occurs through metabolic pathways involving bromhexine. Various synthetic methods have been explored to produce bromhexine itself, which indirectly leads to the formation of its metabolites.
The synthesis routes emphasize reducing steps that convert carbonyl groups into hydroxyl groups, which is crucial for forming (Z)-3-hydroxydemethylbromhexine from bromhexine. The use of microbial models provides a cost-effective and environmentally friendly alternative for producing these metabolites for research purposes.
(Z)-3-Hydroxydemethylbromhexine has a complex molecular structure characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom adjacent to the nitrogen atom in its amine group. The compound retains the dibromo substituents characteristic of bromhexine.
(Z)-3-Hydroxydemethylbromhexine participates in various chemical reactions typical of hydroxylated amines:
The stability of (Z)-3-hydroxydemethylbromhexine under physiological conditions allows it to interact with various biological targets, influencing its pharmacological properties.
The mechanism of action for (Z)-3-hydroxydemethylbromhexine is closely linked to its parent compound, bromhexine. It enhances mucus clearance by decreasing mucus viscosity in the airways, facilitating easier expectoration.
Research indicates that (Z)-3-hydroxydemethylbromhexine may also exhibit anti-inflammatory properties by modulating inflammatory pathways in respiratory tissues . This suggests potential therapeutic benefits beyond mere mucolytic activity.
(Z)-3-Hydroxydemethylbromhexine is primarily studied for its role as a metabolite of bromhexine in pharmacological research. Its applications include:
Bromhexine (2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzylamine) undergoes extensive biotransformation in both mammalian and microbial systems to produce several pharmacologically relevant metabolites. The primary metabolic pathway involves oxidative demethylation and hydroxylation reactions that yield hydroxylated demethylated metabolites, including (Z)-3-Hydroxydemethylbromhexine (Z-3-HDMB). Research demonstrates that fungal models, particularly Cunninghamella species, effectively mimic mammalian metabolic pathways. Among these, C. elegans shows remarkable metabolic fidelity to rat liver microsomes (RLM), producing identical metabolites with retention times of 4.7, 5.5, and 6.4 minutes in HPLC analysis [1] [2].
The two-stage fermentation process used for microbial metabolite production involves:
Table 1: Comparative Metabolite Profile of Bromhexine Biotransformation
System | Retention Time (min) | Peak Area (%) | Identified Metabolites |
---|---|---|---|
C. elegans | 4.7 | 30.05% | Ambroxol (E-4-HDMB) |
5.5 | 21.06% | E-3-Hydroxydemethylbromhexine | |
6.4 | 1.34% | (Z)-3-Hydroxydemethylbromhexine | |
Rat Liver Microsomes | 4.7 | 47.66% | Ambroxol (E-4-HDMB) |
5.4 | Not reported | E-3-Hydroxydemethylbromhexine | |
6.7 | Not reported | (Z)-3-Hydroxydemethylbromhexine |
This metabolic parallelism establishes Cunninghamella as a valuable biosynthetic platform for producing (Z)-3-HDMB and other metabolites at scales sufficient for structural characterization and pharmacological evaluation [1] [2].
The biotransformation cascade converting bromhexine to (Z)-3-HDMB is predominantly mediated by the cytochrome P450 enzyme system, with CYP3A4 isoform playing the central role. This enzyme catalyzes the initial N-demethylation of bromhexine, followed by stereospecific hydroxylation at the cyclohexyl ring. Definitive evidence for CYP3A4 involvement comes from inhibition experiments using clarithromycin, a potent CYP3A4 inhibitor. When fungal incubates or rat liver microsomes are pretreated with clarithromycin, the characteristic metabolite peaks (4.7, 5.4-5.5, and 6.4-6.7 min) disappear from HPLC chromatograms, confirming the enzyme's essential role [1] [2].
The kinetic properties of CYP3A4-mediated bromhexine metabolism exhibit:
Molecular studies confirm that Cunninghamella species express functional CYP enzymes phylogenetically related to the CYP51 family, explaining their capacity to perform mammalian-like phase I reactions. This evolutionary conservation enables fungi to produce (Z)-3-HDMB through mechanisms biochemically congruent with human hepatic metabolism [2].
The hydroxydemethylbromhexine metabolites exist as stereoisomeric pairs differentiated by the spatial orientation of the hydroxyl group relative to the aminomethyl substituent on the cyclohexane ring. The (E)-isomer (trans configuration) positions these groups on opposite faces, while the (Z)-isomer (cis configuration) places them on the same face of the ring. This stereochemical distinction arises from restricted rotation around the newly formed chiral axis during hydroxylation [5].
Table 2: Characteristics of (E)-3-HDMB vs. (Z)-3-HDMB Isomers
Property | (E)-3-Hydroxydemethylbromhexine | (Z)-3-Hydroxydemethylbromhexine |
---|---|---|
Configuration | Trans (E) | Cis (Z) |
HPLC Retention Time | 5.5 min | 6.4 min |
Relative Abundance | 21.06% (fungal) | 1.34% (fungal) |
Plasma Concentration | Major metabolite | Minor metabolite |
Hydrogen Bonding | Intramolecularly stabilized | Less stabilized |
Polarity | Lower log P | Higher log P |
Application of the Cahn-Ingold-Prelog priority rules determines the E/Z designation:
Pharmacokinetically, the (E)-isomer predominates in human plasma at concentrations approximately 10-20 times higher than the (Z)-isomer following oral bromhexine administration. This disproportionate formation suggests enzymatic preference for the transition state leading to the E-configuration during CYP3A4-mediated hydroxylation. Despite its lower abundance, (Z)-3-HDMB exhibits distinct physicochemical properties including altered solubility and membrane permeability that may influence its tissue distribution and potential pharmacological activity [3].
Two-stage fermentation technology provides a sophisticated microbial platform for efficient (Z)-3-HDMB production by separating cell growth from the biotransformation phase. This approach overcomes limitations of single-stage systems by:
The Cunninghamella-based system employs a meticulously designed sequence:
graph LRA[Stage 1: Biomass Production] -->|24h growth in rich medium| B[Stage 2: Biotransformation]B -->|Bromhexine addition| C[3-7 day incubation]C --> D[Ethyl acetate extraction]D --> E[HPLC purification]E --> F[(Z)-3-HDMB isolation]
Process innovations significantly enhance (Z)-3-HDMB yields:
When benchmarked against other microbial platforms, the C. elegans system demonstrates superior performance for (Z)-3-HDMB production:
This technology represents a sustainable alternative to chemical synthesis and mammalian liver preparations, aligning with green chemistry principles by reducing organic solvent use and energy consumption. The microbial production platform offers structural fidelity crucial for generating authentic (Z)-3-HDMB for pharmacological evaluation [4] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7